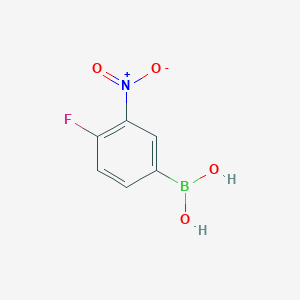

4-Fluoro-3-nitrophenylboronic acid

説明

The exact mass of the compound 4-Fluoro-3-nitrophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-fluoro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKQZFQCPEJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647875 | |

| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-22-4 | |

| Record name | B-(4-Fluoro-3-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylboronic Acid for Researchers and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylboronic acid is a valuable synthetic intermediate widely employed in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a nitro group, and a fluorine atom, allows for diverse chemical transformations. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can influence the compound's electronic properties and metabolic stability in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 4-Fluoro-3-nitrophenylboronic acid.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-nitrophenylboronic acid is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BFNO₄ | [1][2] |

| Molecular Weight | 184.92 g/mol | [1] |

| CAS Number | 352530-22-4 | [1][2] |

| Appearance | Solid | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 367.0 ± 52.0 °C at 760 mmHg | [3] |

| Melting Point | Not available | [3] |

| Flash Point | 175.7 ± 30.7 °C | [3] |

| Purity | Typically ≥98% | [2] |

Synthesis of 4-Fluoro-3-nitrophenylboronic Acid: A Representative Protocol

The synthesis of 4-Fluoro-3-nitrophenylboronic acid can be achieved through a multi-step process, typically involving the borylation of a suitable halogenated precursor. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

Methodology

-

Starting Material: 1-Fluoro-2-nitro-4-bromobenzene (or a similar halogenated precursor).

-

Reagents: Bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Solvent: Anhydrous 1,4-dioxane.

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-2-nitro-4-bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (2.5 eq). b. Add anhydrous 1,4-dioxane to the flask. c. Degas the mixture by bubbling with the inert gas for 15-20 minutes. d. Add the palladium catalyst (e.g., 0.03 eq of Pd(dppf)Cl₂) to the reaction mixture. e. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude pinacol ester intermediate by column chromatography on silica gel. j. Hydrolyze the pinacol ester to the boronic acid using an appropriate method, such as treatment with an aqueous acid.

Caption: A representative workflow for the synthesis of 4-Fluoro-3-nitrophenylboronic acid.

Key Applications in Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-3-nitrophenylboronic acid is a versatile reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 4-Fluoro-3-nitrophenylboronic acid with an aryl halide.

Methodology

-

Reactants: Aryl halide (e.g., bromobenzene, 1.0 eq), 4-Fluoro-3-nitrophenylboronic acid (1.2 eq).

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).

-

Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

-

Procedure: a. In a reaction vessel, combine the aryl halide, 4-Fluoro-3-nitrophenylboronic acid, and the base (2.0 eq). b. Add the solvent system to the vessel. c. Degas the mixture by bubbling with an inert gas for 15-20 minutes. d. Add the palladium catalyst (e.g., 0.01-0.05 eq) to the reaction mixture. e. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS. f. Cool the reaction to room temperature. g. Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-Fluoro-3-nitrophenylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

4-Fluoro-3-nitrophenylboronic acid is a highly versatile and valuable building block in organic synthesis. Its participation in robust carbon-carbon bond-forming reactions, coupled with the potential for further functionalization of its nitro and fluoro groups, makes it an important tool for the synthesis of complex molecules in drug discovery and materials science. The information and protocols provided in this guide are intended to assist researchers in the effective utilization of this important chemical intermediate.

References

An In-Depth Technical Guide to 4-Fluoro-3-nitrophenylboronic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-3-nitrophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in drug discovery and development. Experimental protocols and characterization data are presented to facilitate its use in the laboratory.

Molecular Structure and Physicochemical Properties

4-Fluoro-3-nitrophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a nitro group, and a boronic acid functional group. The presence of these functionalities imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis.

The key physicochemical properties of 4-fluoro-3-nitrophenylboronic acid are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₅BFNO₄ | [1][2] |

| Molecular Weight | 184.92 g/mol | [1][2] |

| IUPAC Name | (4-Fluoro-3-nitrophenyl)boronic acid | [1][2] |

| CAS Number | 352530-22-4 | [1][2] |

| Physical State | Solid | [2] |

| Purity | Typically ≥98% | [2] |

The molecular structure of 4-fluoro-3-nitrophenylboronic acid is depicted in the following diagram:

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrophenylboronic Acid

A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For 4-fluoro-3-nitrophenylboronic acid, a potential synthetic route starts from 1-bromo-4-fluoro-2-nitrobenzene.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical, based on similar syntheses):

-

Step 1: Lithium-Halogen Exchange. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.[3][4] To this solution, add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Step 2: Borylation. To the freshly prepared aryllithium species, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Step 3: Hydrolysis and Work-up. Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of 4-Fluoro-3-nitrophenylboronic Acid

The structure and purity of the synthesized 4-fluoro-3-nitrophenylboronic acid should be confirmed by standard analytical techniques.

Spectroscopic Data (Expected):

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro and fluoro groups will influence the chemical shifts. The two hydroxyl protons of the boronic acid group will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching of the boronic acid (broad, ~3300-3500 cm⁻¹), B-O stretching (~1350 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹ respectively). |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound should be observed. |

Applications in Drug Discovery and Development

Phenylboronic acids are crucial building blocks in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[5][6][7] The presence of a fluorine atom and a nitro group in 4-fluoro-3-nitrophenylboronic acid offers distinct advantages in drug design.

-

Fluorine Substitution: The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a drug candidate.[8]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. It can also serve as a handle for further functionalization, for example, by reduction to an amino group.

Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-3-nitrophenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to synthesize biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), 4-fluoro-3-nitrophenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF).

-

Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Role in Signaling Pathways and as Enzyme Inhibitors

While specific signaling pathways directly targeted by 4-fluoro-3-nitrophenylboronic acid are not extensively documented in publicly available literature, boronic acids, in general, are known to act as inhibitors of various enzymes, particularly serine proteases.[9] The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the active site of these enzymes. For instance, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA).[9] It is plausible that 4-fluoro-3-nitrophenylboronic acid could exhibit similar inhibitory activities, and its unique substitution pattern may confer selectivity for specific enzymes.

Furthermore, the replacement of a nitro group with a boronic acid functionality has been explored in the design of non-steroidal anti-androgens for the treatment of prostate cancer.[10] This suggests a potential application of 4-fluoro-3-nitrophenylboronic acid in the development of novel therapeutics targeting hormone-dependent cancers.

Conclusion

4-Fluoro-3-nitrophenylboronic acid is a valuable and versatile building block for researchers and professionals in the field of drug discovery and organic synthesis. Its unique combination of a boronic acid, a fluorine atom, and a nitro group provides a powerful tool for the construction of complex molecular architectures with desirable pharmacological properties. The experimental guidelines provided in this document are intended to facilitate its effective utilization in the laboratory for the development of novel therapeutics and functional materials.

References

- 1. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylboronic acid (CAS: 352530-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, applications in cross-coupling reactions, and potential biological significance.

Physicochemical Properties

4-Fluoro-3-nitrophenylboronic acid is a solid organic compound at room temperature. Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| CAS Number | 352530-22-4 |

| Molecular Formula | C₆H₅BFNO₄ |

| Molecular Weight | 184.92 g/mol |

| IUPAC Name | (4-Fluoro-3-nitrophenyl)boronic acid |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Density (predicted) | 1.5 ± 0.1 g/cm³ |

| Boiling Point (predicted) | 367.0 ± 52.0 °C at 760 mmHg |

| Flash Point (predicted) | 175.7 ± 30.7 °C |

Synthesis of 4-Fluoro-3-nitrophenylboronic acid

Representative Experimental Protocol: Borylation of 4-Bromo-1-fluoro-2-nitrobenzene

This protocol is adapted from general procedures for the synthesis of arylboronic acids from aryl bromides via lithium-halogen exchange followed by quenching with a borate ester.

Reaction Scheme:

Materials and Reagents:

-

4-Bromo-1-fluoro-2-nitrobenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford 4-fluoro-3-nitrophenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-3-nitrophenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The electron-withdrawing nitro and fluoro groups can influence the reactivity of the boronic acid and the properties of the resulting biaryl products. These products are of significant interest in the synthesis of pharmaceuticals and other functional materials.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general procedure that can be adapted for the coupling of 4-fluoro-3-nitrophenylboronic acid with a generic aryl bromide.

Reaction Workflow:

Materials and Reagents:

-

4-Fluoro-3-nitrophenylboronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Base, e.g., Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent system, e.g., Dioxane and water (4:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask, combine 4-fluoro-3-nitrophenylboronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

-

Add the dioxane/water solvent system.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Data

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show three aromatic signals. The proton ortho to the boronic acid group and meta to the nitro group will likely appear as a doublet. The proton ortho to both the nitro and fluoro groups would be a doublet of doublets. The proton meta to the boronic acid and ortho to the fluoro group would also be a doublet of doublets. The chemical shifts will be in the aromatic region, likely between 7.5 and 8.5 ppm, influenced by the electron-withdrawing effects of the nitro, fluoro, and boronic acid groups.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the boron will be broad and at a lower field. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The chemical shifts will be influenced by the substituents, with the carbon bearing the nitro group being significantly downfield.

Expected Mass Spectrometry Data:

The exact mass of 4-Fluoro-3-nitrophenylboronic acid is 185.0296 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular weight. The mass spectrum may also show fragmentation patterns corresponding to the loss of water and other functional groups.

Potential Biological and Medicinal Chemistry Applications

Boronic acids are a class of compounds with significant applications in medicinal chemistry, most notably as enzyme inhibitors. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.

While no specific biological studies have been published for 4-Fluoro-3-nitrophenylboronic acid, research on the related compound, 3-nitrophenylboronic acid, has shown it to be an inhibitor of prostate-specific antigen (PSA), a serine protease. This suggests that 4-Fluoro-3-nitrophenylboronic acid may also exhibit inhibitory activity against PSA or other serine proteases.

The presence of the fluorine atom can enhance the compound's metabolic stability, binding affinity, and bioavailability, making it an attractive scaffold for the design of novel therapeutic agents. The nitro group, being a strong electron-withdrawing group, can also influence the pKa of the boronic acid, which is a critical parameter for its interaction with biological targets.

Potential Signaling Pathway Involvement:

Given the role of proteases in various signaling pathways, inhibitors based on the 4-fluoro-3-nitrophenylboronic acid scaffold could potentially modulate pathways involved in cancer progression, inflammation, and other diseases.

Further research is warranted to explore the specific biological targets and therapeutic potential of 4-Fluoro-3-nitrophenylboronic acid and its derivatives.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (4-Fluoro-3-nitrophenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

An In-depth Technical Guide to (4-fluoro-3-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-fluoro-3-nitrophenyl)boronic acid is a substituted aryl boronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of both electron-withdrawing nitro and fluoro groups, make it a valuable building block for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics, with a focus on its potential as a modulator of the androgen receptor signaling pathway.

Chemical and Physical Properties

(4-fluoro-3-nitrophenyl)boronic acid, with the IUPAC name (4-fluoro-3-nitrophenyl)boronic acid , is a solid organic compound at room temperature[1]. The presence of both a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and physical properties. While a definitive experimental melting point is not consistently reported in publicly available literature, analogous substituted fluorophenylboronic acids, such as 3-fluoro-4-methylphenylboronic acid and 3-fluoro-4-methoxyphenylboronic acid, have melting points in the range of 206-237 °C.

Regarding solubility, specific quantitative data for this compound is limited. However, based on general studies of phenylboronic acids, it is expected to have high solubility in polar aprotic solvents like acetone and ethers, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents[2][3]. Its solubility in water is expected to be low, a common characteristic for substituted phenylboronic acids[4].

A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (4-fluoro-3-nitrophenyl)boronic acid | [1][5] |

| CAS Number | 352530-22-4 | [1][5][6] |

| Molecular Formula | C₆H₅BFNO₄ | [1][5][6] |

| Molecular Weight | 184.92 g/mol | [5][6] |

| Physical State | Solid | [1] |

| Density (calculated) | 1.5 ± 0.1 g/cm³ | [7] |

| Boiling Point (calculated) | 367.0 ± 52.0 °C at 760 mmHg | [7] |

| Melting Point | Not consistently reported. | [7] |

Core Applications in Drug Development

Aryl boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. The specific substitution pattern of (4-fluoro-3-nitrophenyl)boronic acid makes it a valuable precursor for synthesizing compounds targeting a range of biological pathways.

One of the most promising applications lies in the development of non-steroidal anti-androgens (NSAAs) for the treatment of prostate cancer. Research has shown that replacing the characteristic nitro group in flutamide-like scaffolds with a boronic acid functionality can lead to potent anti-proliferative activity against androgen-dependent prostate cancer cell lines. The addition of a fluorine atom in the ortho position to the boronic acid can further enhance this activity.

Involvement in the Androgen Receptor Signaling Pathway

Prostate cancer growth is heavily dependent on the androgen receptor (AR) signaling pathway. In its canonical mechanism, androgens like dihydrotestosterone (DHT) bind to the AR in the cell cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for cell proliferation and survival.

Compounds derived from (4-fluoro-3-nitrophenyl)boronic acid can act as competitive antagonists of the androgen receptor, similar to the mechanism of the NSAA flutamide. By binding to the ligand-binding domain of the AR, these inhibitors prevent the binding of endogenous androgens like DHT. This blockade inhibits the conformational changes required for nuclear translocation and subsequent gene transcription, effectively shutting down the signaling pathway and halting the proliferation of androgen-dependent cancer cells.

Caption: Inhibition of the Androgen Receptor (AR) signaling pathway by a boronic acid-based antagonist.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of (4-fluoro-3-nitrophenyl)boronic acid and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of (4-fluoro-3-nitrophenyl)boronic acid

Step 1: Miyaura Borylation to form the Pinacol Ester

-

Reagents and Setup: In a flame-dried, nitrogen-purged reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser), combine 4-bromo-2-fluoronitrobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (2.4 equiv, previously dried).

-

Catalyst Addition: Add the palladium catalyst system, for example, Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%).

-

Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to a concentration of approx. 0.3 M with respect to the aryl bromide).

-

Reaction: Heat the reaction mixture to 110 °C and stir until thin-layer chromatography (TLC) or GC-MS analysis indicates complete consumption of the starting aryl bromide.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude pinacol ester intermediate. This intermediate can be purified by flash column chromatography if necessary.

Step 2: Hydrolysis to the Boronic Acid

-

Hydrolysis: Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture such as acetone/water. Add an excess of an acid, such as hydrochloric acid (HCl).

-

Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Isolation: Remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) to yield pure (4-fluoro-3-nitrophenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling (4-fluoro-3-nitrophenyl)boronic acid with a generic aryl bromide.

-

Reagents and Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), (4-fluoro-3-nitrophenyl)boronic acid (1.1-1.5 equiv), and a suitable base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.

-

Solvent Addition: Add a degassed solvent system. This is often a biphasic mixture, such as toluene/water or 1,4-dioxane/water.

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-fluoro-3-nitrophenyl)boronic acid serves as a highly functionalized and versatile building block for synthetic and medicinal chemists. Its utility in constructing carbon-carbon bonds via Suzuki-Miyaura coupling allows for the efficient synthesis of complex molecular architectures. The insights into its potential application in developing novel inhibitors for the androgen receptor pathway highlight its importance for professionals in drug discovery. The experimental protocols provided herein offer a practical foundation for the synthesis and application of this valuable compound in a research setting.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (4-Fluoro-3-nitrophenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-fluoro-3-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reaction steps.

Introduction

4-Fluoro-3-nitrophenylboronic acid is an important intermediate used in a variety of chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The presence of the fluoro and nitro groups on the phenyl ring imparts unique electronic properties, making it a desirable component in the design of novel pharmaceuticals and functional materials. This guide focuses on the most common and reliable synthetic route, proceeding from the commercially available starting material, 4-fluoro-3-nitroaniline.

Primary Synthesis Pathway: Diazotization-Borylation of 4-Fluoro-3-nitroaniline

The principal and most widely employed synthetic route to 4-fluoro-3-nitrophenylboronic acid involves a two-step process starting from 4-fluoro-3-nitroaniline:

-

Diazotization: The primary amino group of 4-fluoro-3-nitroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Borylation: The resulting diazonium salt is then reacted with a boron-containing reagent, such as bis(pinacolato)diboron, to introduce the boronic acid functionality, often in the form of its pinacol ester. Subsequent hydrolysis yields the desired boronic acid.

This pathway is favored due to the ready availability of the starting material and the generally high yields and regioselectivity of the diazotization and borylation reactions.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the synthesis of 4-fluoro-3-nitrophenylboronic acid. Yields and specific quantities can vary based on reaction scale and purification methods.

Table 1: Reagents and Typical Molar Equivalents for Diazotization-Borylation

| Reagent | Molar Equivalent (relative to starting aniline) |

| 4-Fluoro-3-nitroaniline | 1.0 |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 |

| Acid (e.g., HCl, H₂SO₄) | 2.0 - 3.0 |

| Bis(pinacolato)diboron | 1.1 - 1.5 |

| Catalyst (e.g., Copper salt) | 0.05 - 0.1 |

Table 2: Typical Reaction Conditions and Yields

| Step | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Diazotization | 0 - 5 | 30 - 60 min | > 95 (in solution) |

| Borylation | Room Temperature - 50 | 2 - 12 h | 60 - 85 |

| Hydrolysis | Room Temperature | 1 - 4 h | > 90 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-fluoro-3-nitrophenylboronic acid pinacol ester, which can then be hydrolyzed to the final product.

Diazotization of 4-Fluoro-3-nitroaniline

-

To a solution of 4-fluoro-3-nitroaniline (1.0 eq.) in a mixture of a suitable solvent (e.g., acetonitrile or aqueous acid) is added a strong acid such as hydrochloric acid or sulfuric acid (2.0-3.0 eq.) at room temperature.

-

The resulting suspension or solution is cooled to 0-5 °C in an ice-water bath with vigorous stirring.

-

A solution of sodium nitrite (1.0-1.2 eq.) in a minimal amount of cold water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Borylation of the Diazonium Salt

-

To the freshly prepared cold solution of the 4-fluoro-3-nitrobenzenediazonium salt is added bis(pinacolato)diboron (1.1-1.5 eq.).

-

A catalytic amount of a copper(I) salt, such as copper(I) oxide or copper(I) bromide (0.05-0.1 eq.), can be added to facilitate the reaction.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of water.

Work-up and Purification

-

The aqueous mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-fluoro-3-nitrophenylboronic acid pinacol ester.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pinacol ester.

Hydrolysis to 4-Fluoro-3-nitrophenylboronic acid (Optional)

The purified 4-fluoro-3-nitrophenylboronic acid pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether or by transesterification with a diol under appropriate conditions.

Alternative Synthetic Approaches

While the diazotization-borylation route is the most common, other strategies for the synthesis of 4-fluoro-3-nitrophenylboronic acid have been explored, though they are generally less utilized.

-

Direct C-H Borylation: This approach involves the direct borylation of a precursor such as 1-fluoro-2-nitrobenzene using a transition metal catalyst, typically based on iridium.[1] However, a significant challenge with this method is controlling the regioselectivity, as the directing effects of the fluoro and nitro groups can lead to a mixture of isomers.

-

Lithiation-Borylation: This method would involve the deprotonation of a suitable precursor with a strong organolithium base, followed by quenching with a borate ester. The regioselectivity of the initial lithiation step is crucial and is governed by the directing metalating group ability of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group can also lead to side reactions.

Conclusion

The synthesis of 4-fluoro-3-nitrophenylboronic acid is most reliably achieved through a two-step sequence involving the diazotization of 4-fluoro-3-nitroaniline followed by a Sandmeyer-type borylation reaction. This method offers good yields and high regioselectivity, making it the preferred route for both laboratory-scale synthesis and potential scale-up. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Spectroscopic Profile of 4-Fluoro-3-nitrophenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitrophenylboronic acid (C₆H₅BFNO₄, Molecular Weight: 184.92 g/mol ).[1][2][3][4] Due to the limited availability of publicly archived experimental spectra for this specific compound, this guide presents a combination of computed properties, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Fluoro-3-nitrophenylboronic acid. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds, including other substituted phenylboronic acids.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~8.4 - 8.6 | dd, J ≈ 2-3 Hz, 7-8 Hz | H-2 (proton ortho to both nitro and boronic acid groups) |

| ~8.1 - 8.3 | m | H-6 (proton ortho to boronic acid group) | |

| ~7.3 - 7.5 | t, J ≈ 8-9 Hz | H-5 (proton ortho to fluorine) | |

| Broad singlet | - | B(OH)₂ | |

| ¹³C NMR | ~160 - 165 | d, ¹JCF ≈ 250-260 Hz | C-4 (carbon bonded to fluorine) |

| ~148 - 152 | s | C-3 (carbon bonded to nitro group) | |

| ~135 - 140 | d, J ≈ 5-10 Hz | C-2 (carbon adjacent to nitro and boronic acid groups) | |

| ~130 - 135 | d, J ≈ 3-5 Hz | C-6 (carbon adjacent to boronic acid group) | |

| ~118 - 122 | d, J ≈ 20-25 Hz | C-5 (carbon adjacent to fluorine) | |

| Not observed or very broad | - | C-1 (carbon bonded to boron) | |

| ¹⁹F NMR | ~ -110 to -115 | m | Ar-F |

| ¹¹B NMR | ~28 - 33 | Broad singlet | B(OH)₂ |

Note: NMR chemical shifts are referenced to standard compounds (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Actual values can vary based on solvent and concentration.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Predicted Value | Assignment |

| FT-IR | 3500-3200 cm⁻¹ (broad) | O-H stretch (from B(OH)₂ and potential water) |

| 1520-1560 cm⁻¹ (strong) | N-O asymmetric stretch (nitro group) | |

| 1330-1370 cm⁻¹ (strong) | N-O symmetric stretch (nitro group) | |

| 1300-1400 cm⁻¹ | B-O stretch | |

| 1000-1100 cm⁻¹ | C-F stretch | |

| ~1600, ~1450 cm⁻¹ | C=C aromatic ring stretches | |

| Mass Spec. | 185.0295660 m/z | [M]⁺, Exact Mass |

| 184.92 g/mol | Molecular Weight |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the presence and environment of fluorine and boron atoms.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-3-nitrophenylboronic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes be challenging to analyze due to oligomerization; DMSO-d₆ is often a good choice for promoting the monomeric form.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover approximately 0 to 200 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum relative to an appropriate standard (e.g., CFCl₃ at 0 ppm or an external standard like fluorobenzene at -113.15 ppm).[5]

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Expect a broad signal characteristic of trigonal boronic acids.[6]

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 4-Fluoro-3-nitrophenylboronic acid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI can be run in both positive and negative modes to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion. For boronic acids, negative mode is often effective.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

-

Analysis: Analyze the resulting spectrum to find the parent ion peak. Use the high-resolution data to calculate the elemental formula and confirm it matches C₆H₅BFNO₄.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like 4-Fluoro-3-nitrophenylboronic acid.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Fluoro-3-nitrophenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 4-Fluoro-3-nitrophenylboronic acid: A Technical Overview of its NMR and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fluoro-3-nitrophenylboronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally related analogs to provide a robust, predictive analysis. This information is crucial for researchers in medicinal chemistry and materials science for the structural confirmation and purity assessment of this versatile building block.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for 4-Fluoro-3-nitrophenylboronic acid. These predictions are based on the analysis of substituent effects on the phenyl ring, drawing comparisons with related compounds such as 4-fluorophenylboronic acid and 4-fluoro-3-nitrobenzoic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.4 | d | J(H,H) ≈ 2.5 | H-2 |

| ~8.2 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | H-6 |

| ~7.5 | t | J(H,H) ≈ 8.5 | H-5 |

| ~8.3 (broad s) | s | - | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Splitting Pattern (due to ¹⁹F) | Assignment |

| ~160 | d, ¹J(C,F) ≈ 250 Hz | C-4 |

| ~148 | s | C-3 |

| ~135 | d, ⁴J(C,F) ≈ 3 Hz | C-1 (ipso-C-B) |

| ~130 | d, ³J(C,F) ≈ 8 Hz | C-5 |

| ~125 | d, ²J(C,F) ≈ 20 Hz | C-2 |

| ~118 | d, ²J(C,F) ≈ 22 Hz | C-6 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 185.03 | [M]⁺ | Molecular ion (calculated for C₆H₅¹¹BFNO₄: 185.0296) |

| 168.03 | [M-OH]⁺ | Loss of a hydroxyl group |

| 140.03 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |

| 122.02 | [M-B(OH)₂-H₂O]⁺ | Subsequent loss of water |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for 4-Fluoro-3-nitrophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-nitrophenylboronic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

Process the data with a line broadening of 1.0 Hz.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-Fluoro-3-nitrophenylboronic acid in methanol.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Set the capillary voltage to 3.5 kV.

-

Set the cone voltage to 30 V.

-

Use nitrogen as the desolvation gas at a flow rate of 600 L/hr and a temperature of 350°C.

-

Acquire data over a mass range of m/z 50-500.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of 4-Fluoro-3-nitrophenylboronic acid.

Caption: Analytical workflow for 4-Fluoro-3-nitrophenylboronic acid.

Technical Guide: Solubility and Stability of 4-Fluoro-3-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrophenylboronic acid is a key building block in medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura coupling and other cross-coupling reactions. A thorough understanding of its solubility and stability is paramount for its effective storage, handling, and application in synthetic protocols and formulation development. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-fluoro-3-nitrophenylboronic acid, including detailed experimental protocols for their determination and potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds to provide a robust framework for its characterization.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 352530-22-4[1][2] |

| Molecular Formula | C₆H₅BFNO₄[1][2][3] |

| Molecular Weight | 184.92 g/mol [1][2][3] |

| Appearance | Off-white to yellow solid |

| Purity | Typically ≥98%[2] |

| State | Solid[2] |

Solubility Profile

The solubility of phenylboronic acids is largely dictated by the polarity of the solvent and the nature of the substituents on the phenyl ring. The presence of a polar nitro group and a moderately polar fluoro group in 4-fluoro-3-nitrophenylboronic acid suggests a preference for polar organic solvents.

Qualitative Solubility

Based on the general solubility of substituted phenylboronic acids, the following qualitative solubility profile can be anticipated:

| Solvent Class | Representative Solvents | Expected Solubility |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone, 3-Pentanone | High |

| Alcohols | Methanol, Ethanol | Moderate to High |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate |

| Aromatic Hydrocarbons | Toluene, Benzene | Low |

| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Very Low |

| Water | Low |

Quantitative Solubility Determination: Experimental Protocol

A reliable method for determining the precise solubility of 4-fluoro-3-nitrophenylboronic acid in various organic solvents is the dynamic (or synthetic) method. This technique involves monitoring the dissolution of the solid in a solvent upon controlled heating.[4][5][6][7]

Principle: A mixture of the solute and solvent of known composition is heated at a constant rate. The temperature at which the solid phase completely disappears, resulting in a clear solution, is the equilibrium solubility temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller and probe

-

Luminance probe or a device for visual inspection of turbidity

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4-fluoro-3-nitrophenylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.[7]

-

Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to maintain homogeneity.[7]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done instrumentally with a luminance probe that measures light transmittance or visually.[4][5][6][7]

-

Equilibrium Temperature Determination: Record the temperature at which the last solid particles dissolve, indicated by a sharp increase in light intensity or a completely clear solution. This is the equilibrium solubility temperature.[7]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature).

Data Presentation: The quantitative solubility data should be summarized in a table for each solvent, showing the mole fraction solubility at different temperatures.

| Solvent | Temperature (K) | Mole Fraction (x) |

| e.g., Acetone | 293.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| 323.15 | Experimental Value |

Stability Profile

Phenylboronic acids are known to be susceptible to several degradation pathways, which can impact their purity and reactivity over time. Understanding these instabilities is critical for establishing appropriate storage and handling conditions.

Potential Degradation Pathways

-

Dehydration to Boroxines: A common degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Oxidative Degradation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents or under certain environmental conditions.

-

Protodeboronation: In acidic or basic conditions, cleavage of the carbon-boron bond can occur, leading to the formation of the corresponding fluoro-nitrobenzene.

Stability-Indicating Assay: Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Principle: The compound is subjected to stress conditions (acid, base, oxidation, heat, and light) to accelerate its degradation. The resulting mixture is then analyzed by a validated HPLC method capable of separating the parent compound from all degradation products.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 4-fluoro-3-nitrophenylboronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

HPLC Method Development (General Parameters):

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.

-

Detector: A PDA (Photodiode Array) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.

-

Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9][10]

Data Presentation: The results of the forced degradation study should be presented in a table summarizing the percentage degradation under each stress condition and the retention times of any major degradation products.

| Stress Condition | Duration | Temperature | % Degradation | Retention Times of Degradants (min) |

| 0.1 N HCl | 24 h | RT | Experimental Value | Experimental Value(s) |

| 0.1 N HCl | 8 h | 60 °C | Experimental Value | Experimental Value(s) |

| 0.1 N NaOH | 24 h | RT | Experimental Value | Experimental Value(s) |

| 0.1 N NaOH | 8 h | 60 °C | Experimental Value | Experimental Value(s) |

| 3% H₂O₂ | 24 h | RT | Experimental Value | Experimental Value(s) |

| Thermal (Solid) | 48 h | 80 °C | Experimental Value | Experimental Value(s) |

| Photolytic (Solution) | 24 h | Chamber | Experimental Value | Experimental Value(s) |

Visualizations

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. rjpn.org [rjpn.org]

4-Fluoro-3-nitrophenylboronic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-fluoro-3-nitrophenylboronic acid (CAS No. 352530-22-4). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

4-Fluoro-3-nitrophenylboronic acid is a solid organic compound utilized in various research and development applications, particularly in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 352530-22-4 | [1][2][3][4] |

| Molecular Formula | C₆H₅BFNO₄ | [1][2][3][4] |

| Molecular Weight | 184.92 g/mol | [1][2][3][4] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

Hazard Identification and GHS Classification

4-Fluoro-3-nitrophenylboronic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

| Compound | Route | Species | LD50 Value | Source(s) |

| Phenylboronic acid | Oral | Rat | 740 mg/kg | |

| 10B-paraboronophenylalanine (acidic) | Intraperitoneal | Rat (male) | 640 mg/kg | [5] |

| 10B-paraboronophenylalanine (acidic) | Intraperitoneal | Rat (female) | 710 mg/kg | [5] |

| Phenylboronic acid-carbohydrate adducts | Intraperitoneal | Mice | 1265 mg/kg | [6] |

Disclaimer: The toxicological data presented above is for related compounds and should be used for estimation purposes only. The exact toxicity of 4-fluoro-3-nitrophenylboronic acid has not been fully investigated.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for 4-fluoro-3-nitrophenylboronic acid.[7][8][9][10][11] In the absence of specific limits, it is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risks associated with 4-fluoro-3-nitrophenylboronic acid.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin and eyes.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the handling area.[2]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Store locked up.[12]

-

Recommended storage temperature is -20°C.[13]

-

Incompatible materials include strong oxidizing agents and strong acids.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling 4-fluoro-3-nitrophenylboronic acid:

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and chemical splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |

| Body Protection | A lab coat or other protective clothing. | Shields skin from accidental spills and contamination. |

| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. | Prevents inhalation of harmful dust. |

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[2] |

Fire and Explosion Hazards:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of boron.[7]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] Boron compounds can be used as fire retardants, forming a protective char.[14]

Experimental Protocols

Protocol for Handling a Small Solid Spill

This protocol outlines the steps for cleaning up a small spill of solid 4-fluoro-3-nitrophenylboronic acid.

-

Evacuate and Secure the Area:

-

Alert personnel in the immediate vicinity of the spill.

-

Restrict access to the spill area.

-

-

Don Appropriate PPE:

-

Put on chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and if necessary, a respirator.

-

-

Contain the Spill:

-

If the spill is a powder, gently cover it with a damp paper towel to prevent dust from becoming airborne.

-

-

Clean Up the Spill:

-

Carefully scoop or sweep up the spilled material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste.[15]

-

Avoid creating dust.

-

-

Decontaminate the Area:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water).

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Dispose of Waste:

-

Dispose of the hazardous waste container according to institutional and local regulations.

-

-

Post-Cleanup:

-

Wash hands thoroughly with soap and water.

-

Restock any used spill kit supplies.

-

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill.

Caption: Workflow for chemical spill response.

References

- 1. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. Acute and subacute toxicity of 10B-paraboronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 13. usbio.net [usbio.net]

- 14. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]

- 15. ccny.cuny.edu [ccny.cuny.edu]

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Fluoro-3-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Fluoro-3-nitrophenylboronic acid, a key reagent in various research and development applications. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Section 1: Chemical Identification and Physical Properties

4-Fluoro-3-nitrophenylboronic acid is a solid organic compound used in synthetic chemistry. Its fundamental properties are summarized below.

| Identifier | Value |

| IUPAC Name | (4-fluoro-3-nitrophenyl)boronic acid[1][2] |

| CAS Number | 352530-22-4[1][2][3] |

| Molecular Formula | C6H5BFNO4[1][2][3] |

| Molecular Weight | 184.92 g/mol [1][2][3][4] |

| Physical State | Solid[2] |

| Purity | ≥98%[2] |

Table 1: Chemical Identification and Physical Properties of 4-Fluoro-3-nitrophenylboronic acid.

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and potential harm upon ingestion or inhalation.

| Hazard Classification | Category |

| Skin Irritation | Category 2[2] |

| Serious Eye Irritation | Category 2[2] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |

Table 2: GHS Hazard Classification.

GHS Pictograms:

-

GHS07: Harmful/Irritant[2]

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Section 3: Precautionary Measures and Personal Protection

Adherence to strict safety protocols is mandatory when handling 4-Fluoro-3-nitrophenylboronic acid to minimize exposure and ensure a safe laboratory environment.

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash hands thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing and eye/face protection.[2] |

Table 3: Precautionary Statements for Safe Handling.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 4-Fluoro-3-nitrophenylboronic acid.

Section 4: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table and diagram detail the recommended emergency protocols.

| Exposure Route | First-Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[2] |

| Skin Contact | Wash with plenty of water and soap.[2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Table 4: First-Aid Measures.

Emergency Response Workflow

This diagram illustrates the logical flow of actions to be taken in case of accidental exposure to 4-Fluoro-3-nitrophenylboronic acid.

Section 5: Storage and Disposal